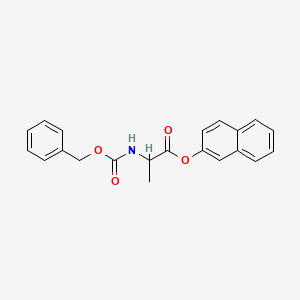

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate

CAS No.:

Cat. No.: VC18587869

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19NO4 |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | naphthalen-2-yl 2-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24) |

| Standard InChI Key | VFRJBGYAMMSYFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate (CAS: 60894-49-7) is an L-configured α-amino acid ester. Its molecular formula is , with a molecular weight of 349.4 g/mol . The compound features a naphthalen-2-yl ester group linked to a propanoate backbone, which is further substituted with a Cbz-protected amine. The stereochemistry at the α-carbon is critical for its biological activity, as enantiomeric purity often dictates interactions with enzymatic targets .

Key structural attributes:

-

Naphthalen-2-yl ester: Enhances lipophilicity and π-π stacking interactions.

-

Cbz group: Provides temporary amine protection, enabling selective deprotection during synthesis .

-

Chiral center: The (S)-configuration ensures compatibility with biological systems, mimicking natural amino acids .

Table 1: Molecular Properties of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate

| Property | Value |

|---|---|

| CAS Number | 60894-49-7 |

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | Naphthalen-2-yl 2-(phenylmethoxycarbonylamino)propanoate |

| SMILES | CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |

| Purity | ≥98% (HPLC) |

Synthesis and Reaction Pathways

Peptide Coupling Strategies

The compound is synthesized via carbodiimide-mediated coupling reactions. A representative method involves reacting (S)-2-(((benzyloxy)carbonyl)amino)propanoic acid with naphthalen-2-ol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) . For example, in the synthesis of SARS-CoV-2 Mpro inhibitors, (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid was coupled to a peptide backbone using EDC/HOBt in dichloromethane (DCM), achieving yields >75% after purification .

Deprotection and Functionalization

The Cbz group is selectively removed under acidic conditions (e.g., hydrogenolysis with Pd/C or treatment with HBr/acetic acid) to expose the free amine, which participates in further reactions such as:

-

Amide bond formation: Critical for elongating peptide chains .

-

Suzuki–Miyaura cross-coupling: Used to introduce aryl groups for fluorescent probe synthesis .

Table 2: Representative Synthesis Conditions

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | EDC, HOBt, DIPEA, DCM, 0°C→RT | 85% | |

| Cbz Deprotection | 30% HBr/AcOH, RT, 2h | 92% | |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, DME, 80°C | 78% |

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: NMR (400 MHz, CDCl3) reveals characteristic signals at δ 7.85–7.15 (m, 11H, naphthalene and benzyl), δ 5.15 (s, 2H, CH2Cbz), and δ 4.45 (q, 1H, α-CH) .

-

HPLC: Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) confirms ≥98% purity .

-

IR Spectroscopy: Peaks at 1745 cm (C=O ester) and 1680 cm (C=O carbamate).

X-ray Crystallography

While crystallographic data for this specific compound is limited, related Cbz-protected amino acids exhibit orthorhombic crystal systems with hydrogen-bonded networks stabilizing the carbamate group .

Biological and Pharmacological Significance

Antiviral Applications

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate is a key intermediate in the synthesis of NIP-22c, a potent SARS-CoV-2 main protease (Mpro) inhibitor. NIP-22c demonstrates IC = 12 nM against wild-type Mpro and retains activity against the E166V mutant (IC = 35 nM) . The compound’s chiral center and ester group are essential for binding to the protease’s catalytic dyad (Cys145–His41) .

Fluorescent Probe Development

Functionalization via Suzuki coupling yields benzotriazole-derived fluorophores. For instance, attaching a dansyl group to the deprotected amine produces probes with = 510 nm and quantum yields () up to 0.62, useful for studying protein dynamics .

Applications in Organic Synthesis

Peptidomimetic Design

The compound’s rigid naphthalene moiety mimics peptide β-strands, enabling the design of protease-resistant peptidomimetics. For example, incorporation into macrocyclic peptides improves oral bioavailability by reducing enzymatic degradation .

Solid-Phase Synthesis

Immobilization on Wang resin via its carboxylic acid group facilitates automated peptide synthesis. Deprotection with piperidine/DMF (20%) cleaves the Cbz group while retaining the resin-bound peptide .

Comparison with Related Compounds

vs. (R)-Enantiomer

The (R)-enantiomer exhibits 10-fold lower inhibitory activity against SARS-CoV-2 Mpro, underscoring the importance of stereochemistry .

vs. tert-Butyl Esters

While tert-butyl esters offer superior stability in acidic conditions, naphthalen-2-yl esters provide enhanced fluorescence properties, making them preferable for probe synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume